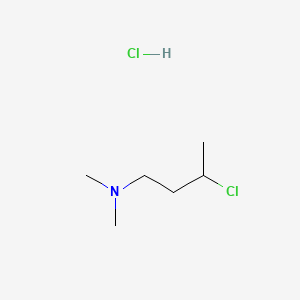

3-Chloro-N,N-dimethyl-butylamine Hydrochloride

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

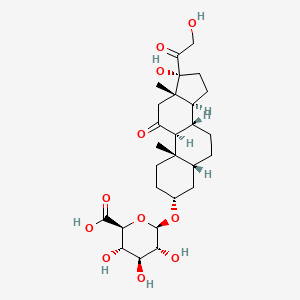

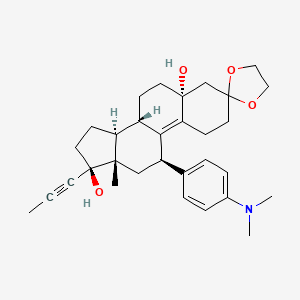

3-Chloro-N,N-dimethyl-butylamine Hydrochloride is a chemical compound with the molecular formula C6H14ClN.HCl and a molecular weight of 172.096 . It is available in a neat format .

Molecular Structure Analysis

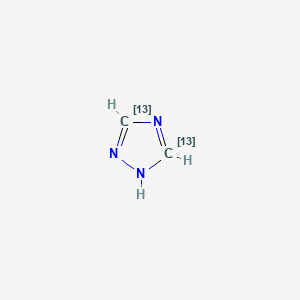

The molecular structure of 3-Chloro-N,N-dimethyl-butylamine Hydrochloride is represented by the formula C6H14ClN.HCl . This indicates that the compound contains six carbon atoms, fourteen hydrogen atoms, one nitrogen atom, and two chlorine atoms.科研应用

Synthesis and Drug Development

Compounds similar to 3-Chloro-N,N-dimethyl-butylamine Hydrochloride are often subjects of synthesis and drug development research. For instance, a one-pot synthesis of bupropion, an antidepressant, demonstrates the utility of related chloroamine compounds in creating medically significant molecules (Perrine et al., 2000).

Bacterial Biofilm Inhibition

Research into the biofilm inhibition properties of chloro- and dimethyl-substituted compounds against pathogens like Staphylococcus aureus and Escherichia coli showcases their potential in developing treatments against bacterial infections and biofilm-related challenges (Abbasi et al., 2020).

Cardiovascular Pharmacology

Studies on the cardiovascular pharmacological effects of dimethyl-butylamine derivatives in rats indicate the relevance of such compounds in exploring new treatments for cardiovascular diseases, highlighting their impact on blood pressure and cardiac function (Chen et al., 2004).

Catalysis and Synthesis Techniques

Research on the synthesis of N-alkyl carbamates demonstrates the role of similar compounds in catalysis, showing how they can be used to create other chemicals with high efficiency and selectivity (Baba et al., 2002).

Molecular Dynamics and Conformational Analysis

Investigations into the conformational dynamics of hydrocarbon chains, including those related to N,N-dimethyl-2-butanamine, provide insights into the molecular behaviors and potential applications in understanding molecular interactions and stability (Minitti & Weber, 2007).

性质

IUPAC Name |

3-chloro-N,N-dimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14ClN.ClH/c1-6(7)4-5-8(2)3;/h6H,4-5H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYWBRLZPLAOCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N,N-dimethyl-butylamine Hydrochloride | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![3,8-Dioxatricyclo[3.2.1.02,4]octan-6-ol, [1R-(1-alpha-,2-bta-,4-bta-,5-alpha-,6-alpha-)]- (9CI)](/img/no-structure.png)

![2-[(Dicyclopropylmethyl)amino]ethanol](/img/structure/B570181.png)